molecular formula C9H6O2 B1369347 Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid CAS No. 875-94-5

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid

Cat. No.: B1369347
CAS No.: 875-94-5
M. Wt: 146.14 g/mol
InChI Key: SIAXQFQHOIZLKU-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5,7-tetraene-3-carboxylic acid is an organic compound with the molecular formula C9H6O2 It is a derivative of bicyclo[420]octa-1,3,5,7-tetraene, a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid typically involves the use of rhodium (I) complexes as catalysts. One-pot procedures starting from terminal aryl alkynes have been reported, where the reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5,7-tetraene: The parent hydrocarbon without the carboxylic acid group.

    Benzocyclobutene: A related bicyclic compound with different structural features.

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Another derivative with a ketone functional group

Uniqueness

Bicyclo[420]octa-1,3,5,7-tetraene-3-carboxylic acid is unique due to its specific structure, which includes both a bicyclic framework and a carboxylic acid functional group

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-9(11)8-4-2-6-1-3-7(6)5-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAXQFQHOIZLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602304
Record name Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-94-5
Record name Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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